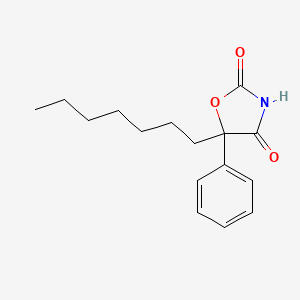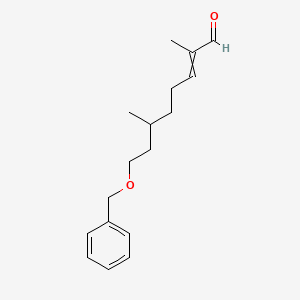
8-(Benzyloxy)-2,6-dimethyloct-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Benzyloxy)-2,6-dimethyloct-2-enal is an organic compound that features a benzyloxy group attached to an octenal backbone
Vorbereitungsmethoden
The synthesis of 8-(Benzyloxy)-2,6-dimethyloct-2-enal can be achieved through several synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with benzyl bromide under basic conditions to form the benzyloxy derivative. This intermediate can then be subjected to further reactions to introduce the dimethyloctenal moiety. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
8-(Benzyloxy)-2,6-dimethyloct-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
8-(Benzyloxy)-2,6-dimethyloct-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-(Benzyloxy)-2,6-dimethyloct-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, while the aldehyde group can participate in covalent bonding or reversible interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
8-(Benzyloxy)-2,6-dimethyloct-2-enal can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Lacks the benzyloxy group but shares the quinoline backbone.
8-Benzyloxyquinoline: Similar structure but without the dimethyloctenal moiety.
2,6-Dimethyloct-2-enal: Lacks the benzyloxy group but shares the octenal backbone.
The uniqueness of this compound lies in its combination of the benzyloxy group and the dimethyloctenal moiety, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
503843-91-2 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2,6-dimethyl-8-phenylmethoxyoct-2-enal |
InChI |
InChI=1S/C17H24O2/c1-15(7-6-8-16(2)13-18)11-12-19-14-17-9-4-3-5-10-17/h3-5,8-10,13,15H,6-7,11-12,14H2,1-2H3 |
InChI-Schlüssel |
ZTHPXRIXGXSZFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C=O)CCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


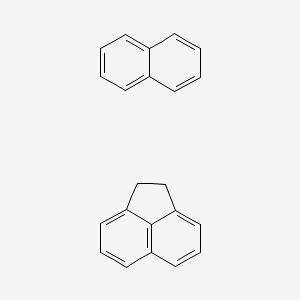
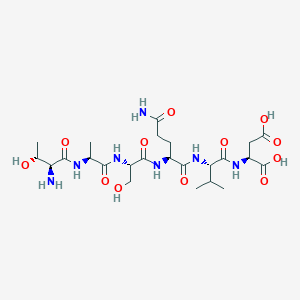
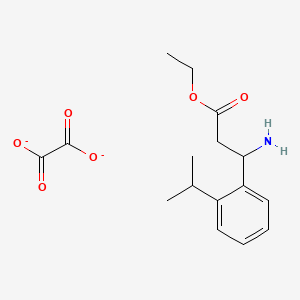
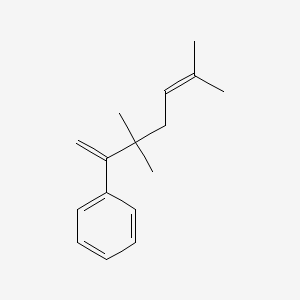
![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)

![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
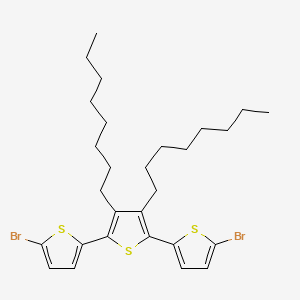
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)

![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
